3,7-Dimethylundecane

Descripción

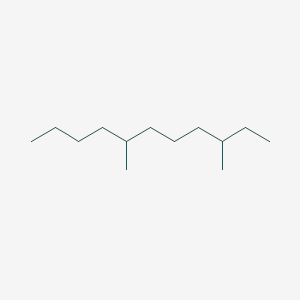

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

17301-29-0 |

|---|---|

Fórmula molecular |

C13H28 |

Peso molecular |

184.36 g/mol |

Nombre IUPAC |

3,7-dimethylundecane |

InChI |

InChI=1S/C13H28/c1-5-7-9-13(4)11-8-10-12(3)6-2/h12-13H,5-11H2,1-4H3 |

Clave InChI |

QQWXDSCYXKZATG-UHFFFAOYSA-N |

SMILES |

CCCCC(C)CCCC(C)CC |

SMILES canónico |

CCCCC(C)CCCC(C)CC |

Origen del producto |

United States |

Synthetic Methodologies and Stereochemical Control

Retrosynthetic Analysis for the Stereoselective Construction of 3,7-Dimethylundecane Scaffolds

A retrosynthetic approach to this compound involves mentally deconstructing the target molecule into simpler, achievable starting materials. amazonaws.comresearchgate.net For a branched alkane like this compound, the key disconnections are made at the C-C bonds that form the backbone, often revealing smaller, functionalized, and stereochemically defined building blocks. This analysis is crucial for planning an efficient and stereoselective synthesis. amazonaws.com The presence of methyl branches at C3 and C7 suggests that the synthesis can be approached convergently, where two main fragments containing the pre-installed chiral centers are synthesized separately and then joined.

The retrosynthetic strategy logically leads to highly functionalized precursors where the stereochemistry is established early. Polyol intermediates, such as triols, are versatile building blocks in natural product synthesis. lookchem.comnih.gov For this compound, hypothetical yet synthetically logical building blocks include This compound-1,5,6-triol and 5-Methylnonane-1,3,4-triol . These structures contain multiple hydroxyl groups which not only serve as handles for further chemical transformation into the final alkane structure but also originate from stereoselective reactions like asymmetric epoxidation and dihydroxylation that install the required chirality. The synthesis of such polyols often begins with simpler, achiral starting materials, with chirality being introduced catalytically. mdpi.com

Several powerful asymmetric reactions are instrumental in generating the chiral centers required for the synthesis of this compound's precursors.

The Sharpless Asymmetric Epoxidation is a cornerstone of asymmetric synthesis, allowing for the highly enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.orgdalalinstitute.com This reaction utilizes a titanium tetra(isopropoxide) catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and a chiral diethyl tartrate (DET) ligand. dalalinstitute.com The choice of the tartrate enantiomer, either (+)-DET or (-)-DET, dictates the facial selectivity of the epoxidation, enabling predictable access to either enantiomer of the epoxy alcohol product. harvard.edu These epoxy alcohols are versatile intermediates that can be opened regioselectively to yield diols and other functionalized chiral building blocks, making this method invaluable for establishing the stereocenters found in precursors like 5-Methylnonane-1,3,4-triol. wikipedia.orgresearchgate.net The reaction is widely used in the synthesis of pheromones and other complex natural products. wikipedia.orgdalalinstitute.com

Table 1: Stereochemical Outcome of Sharpless Asymmetric Epoxidation This table illustrates the predictable stereochemical outcome based on the chiral ligand used. The orientation of the allylic alcohol substrate determines which face of the alkene is epoxidized.

| Chiral Ligand | Substrate Orientation | Product Stereochemistry |

| (+)-Diethyl Tartrate | Allylic -OH at bottom right | Epoxidation from the top face |

| (-)-Diethyl Tartrate | Allylic -OH at bottom right | Epoxidation from the bottom face |

The rsc.orgrsc.org-Wittig rearrangement is a powerful, concerted pericyclic reaction that transforms an allylic ether into a homoallylic alcohol. wikipedia.orgorganic-chemistry.org This sigmatropic rearrangement proceeds through a five-membered cyclic transition state, enabling the formation of a new carbon-carbon bond while simultaneously creating a new stereocenter with a high degree of stereocontrol. wikipedia.orgslideshare.net The reaction is initiated by deprotonation of the carbon adjacent to the ether oxygen using a strong base at low temperatures, which helps to avoid a competing rsc.orgacs.org-rearrangement. organic-chemistry.orgscripps.edu In the context of synthesizing fragments for this compound, a chiral allylic ether can be rearranged to elongate the carbon chain and transfer its existing chirality to a new stereogenic center, providing a route to complex homoallylic alcohols that are precursors to the main carbon skeleton. wikipedia.orgrsc.org

Kinetic resolution is a crucial technique for separating a racemic mixture of chiral molecules. nih.gov Enzymatic kinetic resolution (EKR) is particularly effective for chiral alcohols. rsc.org This method utilizes enzymes, most commonly lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, to selectively catalyze the acylation of one enantiomer of a racemic alcohol at a much higher rate than the other. acs.orgmdpi.com This process results in a mixture of a highly enantioenriched ester and the unreacted, enantiopure alcohol, which can then be easily separated. rsc.org The efficiency of this separation is described by the enantioselectivity value (E value), where high E values (>>20) are desirable for effective resolution. acs.org This method provides a practical route to obtaining the enantiomerically pure alcohols needed as building blocks for the stereospecific synthesis of this compound. rsc.orgacs.org

Table 2: Examples of Enzymes Used in Kinetic Resolution This table highlights common enzymes and their applications in resolving racemic mixtures.

| Enzyme | Abbreviation | Typical Application |

| Candida antarctica Lipase B | CALB (Novozym 435) | Acylation of racemic secondary alcohols |

| Burkholderia cepacia Lipase | BCL (Amano Lipase PS) | Acylation of primary and secondary alcohols |

| Porcine Pancreatic Lipase | PPL | Hydrolysis/Acylation of various esters and alcohols |

| Pseudomonas stutzeri Lipase | PSL | Used in dynamic kinetic resolution of α-hydroxy ketones |

Strategies for Chiral Induction and Stereocenter Generation

Alkylation and Coupling Reactions for Branched Alkane Synthesis

Once the chiral fragments containing the necessary stereocenters are prepared, the final carbon skeleton of this compound is assembled using robust carbon-carbon bond-forming reactions. Cross-coupling reactions are essential for this stage. For instance, an organometallic species derived from one fragment, such as a Grignard reagent (R-MgBr) or an organolithium (R-Li), can be coupled with an alkyl halide or tosylate derived from the second fragment. organic-chemistry.org

To achieve higher yields and functional group tolerance, modern transition-metal-catalyzed cross-coupling reactions are often employed. Catalysts based on palladium, cobalt, or iron can effectively couple alkyl electrophiles with alkyl organometallic reagents. organic-chemistry.org For example, the Negishi coupling (palladium- or nickel-catalyzed coupling of an organozinc reagent with an organohalide) or Suzuki coupling (palladium-catalyzed coupling of an organoboron reagent) can be adapted for alkyl-alkyl bond formation. organic-chemistry.orgresearchgate.net After the full C13 backbone is constructed, any remaining functional groups (like hydroxyls or halides) are removed through reduction or dehalogenation steps to yield the final this compound alkane. nih.gov

Nucleophilic Substitution and Friedel-Crafts Alkylation Approaches

The synthesis of branched alkanes like this compound can be approached through nucleophilic substitution reactions, where an organometallic reagent acts as a nucleophile to displace a leaving group. A prominent example involves the use of Gilman reagents (lithium dialkylcuprates), which are effective for coupling with alkyl halides. For instance, a plausible route could involve the coupling of a secondary alkyl halide like 2-bromoheptane (B1584549) with a Gilman reagent derived from a butyl lithium and copper iodide, or a similar strategy involving Grignard reagents with appropriate catalysts.

Friedel-Crafts alkylation is another classic method for forming carbon-carbon bonds, typically by reacting an alkyl halide with an aromatic compound using a strong Lewis acid catalyst like AlCl₃ or FeCl₃. mt.comnih.gov While traditionally applied to aromatic substrates, extensions of this reaction can be used for alkylating aliphatic hydrocarbons. mt.com However, its application to the synthesis of a specific, non-aromatic structure like this compound is fraught with challenges, including carbocation rearrangements that lead to a mixture of isomers. libretexts.orgmasterorganicchemistry.com For example, attempting to use a precursor like 1-chloro-3,7-dimethylundecane could lead to hydride shifts, scrambling the desired structure. libretexts.org The reaction involves the formation of a carbocation electrophile that is then attacked by a nucleophilic carbon. masterorganicchemistry.com

Challenges and Optimization in Branched Hydrocarbon Synthesis

The synthesis of highly branched alkanes is a significant challenge in organic chemistry. researchgate.netnih.gov Key difficulties include:

Stereochemical Control: this compound possesses two stereocenters, meaning four possible stereoisomers exist. Achieving the synthesis of a single, desired stereoisomer requires sophisticated asymmetric synthesis techniques. The construction of adjacent quaternary carbon stereocenters represents a particularly formidable synthetic hurdle. nih.gov

Regioselectivity: Ensuring that alkyl groups are added at the correct positions (C3 and C7) without unintended isomerization is critical. Many traditional methods, like Friedel-Crafts alkylation, offer poor regioselectivity for complex alkanes. libretexts.org

Low Reactivity: The C-H bonds in alkanes are generally inert, making selective functionalization difficult. scripps.edu

Product Separation: Synthetic methods often yield a mixture of isomers and oligomers, complicating the purification of the target compound.

Optimization strategies focus on overcoming these challenges through the development of novel catalysts and synthetic pathways. researchgate.net Modern approaches include the use of precisely designed organometallic catalysts to improve selectivity and the application of chemo-catalytic methods to upgrade biomass-derived molecules into branched alkanes. researchgate.netnih.gov Furthermore, computational tools and machine learning are emerging as powerful techniques for optimizing reaction conditions, navigating the complex interplay of variables to maximize yield and selectivity while minimizing experimentation. semanticscholar.org

Chemical Derivatization and Functionalization Strategies

Functionalizing the this compound scaffold opens avenues for its use in specific research applications, particularly in creating analogues of biologically active molecules like insect pheromones.

Regioselective Transformations of Hydroxyl Groups

Introducing a hydroxyl (-OH) group at a specific position on the this compound chain is the first step toward many functionalization pathways. This can be achieved through modern alkane hydroxylation methods. While alkanes are typically unreactive, various catalytic systems can selectively oxidize C-H bonds. scripps.edu

Catalytic Hydroxylation: Non-heme iron complexes and cytochrome P450 enzymes are capable of hydroxylating alkanes with high regioselectivity. nih.govnih.gov For instance, certain P450 enzymes specifically target the terminal (ω) or sub-terminal (ω-1) positions of an alkane chain. nih.gov Steric modifications on synthetic catalysts can also tune the reaction to favor oxidation at secondary over tertiary carbons. nih.gov

Once a hypothetical 3,7-dimethylundecanol is formed, the hydroxyl group serves as a versatile handle for further transformations. Standard organic reactions can be employed to convert the alcohol into other functional groups, such as:

Oxidation: Oxidation of the secondary alcohol to a ketone (a 3,7-dimethylundecanone).

Esterification: Reaction with a carboxylic acid or its derivative to form an ester.

Etherification: Conversion into an ether.

Substitution: Transformation of the hydroxyl group into a good leaving group (e.g., a tosylate) followed by nucleophilic substitution to introduce halides, azides, or other functionalities.

Synthesis of Functionalized this compound Analogues for Specific Research Applications

Many branched hydrocarbons serve as insect pheromones, which are chemical signals used for communication. rsc.orgoup.com The synthesis of the natural pheromone and its functionalized analogues is crucial for confirming its structure, studying structure-activity relationships, and developing environmentally benign pest control strategies. rsc.orgjales.org

While this compound itself is a simple alkane, its skeleton is representative of the types of structures found in insect cuticular hydrocarbons and some pheromone components. The synthesis of functionalized analogues would likely be targeted toward applications in chemical ecology. Researchers often synthesize a variety of related structures to pinpoint the exact compound used by an insect or to develop more potent or stable lures for pest management traps.

Strategies for creating such analogues from a this compound backbone could involve:

Introduction of Unsaturation: Creating double or triple bonds within the carbon chain, often via elimination reactions from a hydroxylated or halogenated precursor. Modern methods like Z-selective cross-metathesis are powerful tools for synthesizing specific olefin isomers, which are common in insect pheromones. nih.gov

Installation of Oxygenated Functional Groups: As described previously, adding hydroxyl, keto, or ester moieties at specific positions can dramatically alter biological activity.

Chain Homologation or Isomerization: Synthesizing analogues with different chain lengths or varied positions of the methyl branches to probe the structural requirements for biological recognition by insect receptors.

The development of these analogues relies on flexible and stereoselective synthetic routes that allow for systematic variation of the molecular structure.

Occurrence, Distribution, and Volatile Profile Analysis

Natural Occurrence of 3,7-Dimethylundecane in Biological Matrices

The biosynthesis of hydrocarbons is a known metabolic process in various plant species, leading to their presence as volatile components in extracts and essential oils.

Phytochemical studies have identified a wide array of volatile compounds in numerous plants. While extensive research has been conducted on the chemical constituents of the specified plants, the explicit identification of this compound is not consistently reported.

Annona muricata Linn : Analysis of the ethyl acetate (B1210297) leaf extract of Annona muricata (soursop) identified 22 different volatile bioactive compounds. Among these was 2,8-dimethylundecane (B100167), an isomer of this compound, which was found to constitute 8.79% of the identified compounds. researchgate.net Other studies on the essential oils of A. muricata have identified a multitude of components, primarily terpenes, terpenoids, and aliphatic compounds, but did not specifically list this compound. nih.govresearchgate.netchemsociety.org.ng

Calliandra portoricensis : A detailed review of available scientific literature did not yield specific data confirming the presence of this compound in the volatile extracts of Calliandra portoricensis.

Eclipta prostrata : Investigations into the volatile components of Eclipta prostrata have identified dozens of compounds, mainly consisting of sesquiterpene hydrocarbons, monoterpene hydrocarbons, and other long-chain hydrocarbons like heptadecane (B57597) and pentadecane. Current time information in MK. However, this compound was not listed among the identified volatiles in these studies.

Iranian wild edible plants : Ethnobotanical studies have documented the use of numerous wild plants in Iran, but specific chemical analyses for the presence of this compound in their volatile profiles are not detailed in the available literature.

Catha edulis : The primary active compounds in Catha edulis (khat) are the alkaloids cathinone (B1664624) and cathine. chemsociety.org.nguni.lunih.govosti.gov While it also contains various other phytochemicals, including volatile aromatic compounds, specific mention of this compound in its chemical profile is absent from the reviewed literature. uni.luosti.gov

Table 1: Summary of this compound Detection in Selected Plants| Plant Species | This compound Detected | Related Findings |

|---|---|---|

| Calliandra portoricensis | Not Reported | N/A |

| Eclipta prostrata | Not Reported | Volatile profile is rich in other hydrocarbons and terpenoids. Current time information in MK. |

| Annona muricata Linn | Not Reported | The isomer 2,8-dimethylundecane was identified in a leaf extract. researchgate.net |

| Iranian wild edible plants | Not Reported | General ethnobotanical data available, but specific volatile analysis for this compound is lacking. |

| Catha edulis | Not Reported | Primary constituents are alkaloids; specific volatile alkane profile is not detailed. chemsociety.org.nguni.lunih.govosti.gov |

The complex aroma and flavor profiles of fermented foods and beverages are determined by a wide range of volatile compounds produced during processing and ripening.

Söğle tulum cheese : Detailed analyses of the volatile compounds in traditional Turkish tulum cheeses, including Söğle tulum cheese, have been conducted. These studies identified numerous volatile components, including acids, esters, ketones, alcohols, and terpenes, which contribute to the cheese's characteristic flavor. researchgate.netnih.govscielo.brnih.gov However, in the comprehensive lists of identified compounds from these studies, this compound is not mentioned.

Black Teas : The aroma of black tea is composed of hundreds of volatile compounds. Extensive research using methods like gas chromatography-olfactometry and gas chromatography-mass spectrometry has characterized the key aroma compounds in various black teas. researchgate.netnih.govconicet.gov.arnih.govmdpi.com These profiles are dominated by compounds such as linalool, geraniol, β-ionone, and various aldehydes and esters. A review of this detailed literature does not indicate that this compound is a typically identified volatile constituent of black tea.

Environmental Presence and Emissions of this compound as a Volatile Organic Compound (VOC)

As a VOC, this compound is released into the atmosphere from various sources, contributing to the complex mixture of organic compounds in the air.

The analysis of VOCs in exhaled human breath is a non-invasive method explored for diagnosing and monitoring diseases. Research has identified this compound as one of the many compounds present in breath. In a study differentiating patients with asthma from healthy controls, this compound was noted as one of the predominant VOCs in the breath of asthmatic patients.

Petroleum-derived fuels are complex mixtures of hydrocarbons. Diesel fuel, for instance, is composed of alkanes, cycloalkanes, and aromatic hydrocarbons with carbon numbers typically ranging from C9 to C28. nih.govnih.gov

A significant portion of diesel fuel consists of branched alkanes (also known as iso-alkanes). osti.govresearchgate.net Studies characterizing the detailed hydrocarbon composition of diesel have shown that branched alkanes can constitute over 50% of the identified fractions. researchgate.net this compound, as a branched C13 alkane, falls within this chemical class and carbon range and is therefore a constituent of these fuel mixtures. While specific quantification of every single isomer is not always performed in routine analyses, it is understood to be part of the complex isomeric mixture of branched alkanes present in crude oil and its distillates like diesel and jet fuel. osti.govresearchgate.netsavemyexams.com

Table 2: this compound in Anthropogenic and Environmental Samples| Source/Matrix | Context of Detection | Significance |

|---|---|---|

| Exhaled Breath | Identified as a VOC in breath profiles of patients with asthma. | Potential biomarker for diagnostic research. |

| Petroleum Products (Diesel) | Component of the branched alkane (iso-alkane) fraction. osti.govresearchgate.net | Contributes to the overall chemical makeup and properties of the fuel. |

| Diverse Ecosystems | Contributes to the general pool of VOCs from biogenic and anthropogenic sources. | Part of the complex atmospheric chemistry involving numerous organic compounds. |

Volatile organic compounds are emitted into the environment from both natural (biogenic) and human-made (anthropogenic) sources. nih.gov Biogenic sources, such as plants, are the largest emitters of VOCs globally. Anthropogenic sources include the production and use of fossil fuels and solvents. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Gas Chromatography (GC) Techniques for Separation and Retention Analysis

Gas chromatography is a powerful tool for separating volatile compounds. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a column. vurup.sk For complex hydrocarbon mixtures, the high efficiency of capillary columns is essential for resolving isomeric compounds with similar physicochemical properties. vurup.sk

The selection of the GC column's stationary phase is the most critical factor in achieving the separation of structurally similar isomers like 3,7-dimethylundecane from other dimethylundecane isomers. sigmaaldrich.comrestek.com The principle of "like dissolves like" governs the separation, where the polarity of the stationary phase should ideally match that of the analytes. merckmillipore.com For non-polar alkanes such as this compound, non-polar stationary phases are most effective. merckmillipore.com These phases, typically composed of dimethylpolysiloxane (e.g., DB-1, Rxi-1ms), separate analytes primarily based on their boiling points and van der Waals interactions. sigmaaldrich.commerckmillipore.com Longer columns and smaller internal diameters enhance separation efficiency, providing the high plate counts necessary for resolving closely eluting isomers. vurup.skmerckmillipore.com

Temperature programming, the gradual increase of the column temperature during an analysis, is crucial for separating compounds with a wide range of boiling points. vurup.sk An optimized temperature program allows for the sharp elution of peaks and reduces analysis time. youtube.com For a mixture of hydrocarbon isomers, a slow temperature ramp rate can improve the separation between compounds with very similar retention times. unl.edu The initial oven temperature is also a critical parameter; for splitless injection, it is often set about 20°C below the boiling point of the solvent. berkeley.edu

The Kovats retention index (RI) is a standardized method for reporting retention times, which helps in the identification of compounds by comparing experimental values with literature data. The RI is dependent on the stationary phase and the temperature program used. For instance, the structurally similar isomer 5,7-dimethylundecane (B100999) has a reported Kovats retention index of 1190 on a DC-200 column. pherobase.com

Table 1: GC Column Parameters for Branched Alkane Analysis

| Parameter | Recommendation for Isomer Differentiation | Rationale |

| Stationary Phase | Non-polar (e.g., 100% dimethylpolysiloxane) | Matches the non-polar nature of alkanes, separating primarily by boiling point. merckmillipore.com |

| Column Length | 30 m or longer | Increases the number of theoretical plates, enhancing resolution between closely eluting isomers. vurup.skmerckmillipore.com |

| Internal Diameter | 0.25 mm or smaller | Narrower columns provide higher efficiency and better resolution. merckmillipore.com |

| Film Thickness | 0.25 µm to 0.50 µm | Standard thickness suitable for a broad range of volatile compounds. |

| Temperature Program | Slow ramp rate (e.g., 2-5 °C/min) | Improves separation of isomers with similar boiling points. unl.edu |

For exceedingly complex samples containing numerous hydrocarbon isomers, one-dimensional GC may not provide sufficient resolving power. chromatographyonline.com Multidimensional gas chromatography (GCxGC) offers a significant enhancement in separation capability by employing two columns with different stationary phase selectivities. chromatographyonline.comnih.gov In a typical GCxGC setup for hydrocarbon analysis, a non-polar column is used in the first dimension to separate compounds based on volatility. oup.com The effluent from the first column is then subjected to a second, shorter column with a different polarity (e.g., a medium-polarity phenyl-substituted column or a shape-selective phase), which provides an orthogonal separation mechanism. oup.comresearchgate.net This results in a two-dimensional chromatogram with highly structured patterns, where compounds of the same chemical class, such as branched alkanes, group together, facilitating their identification. nih.gov

The heart of a GCxGC system is the modulator, which traps, focuses, and re-injects small fractions of the effluent from the first column onto the second column. nih.govnih.gov This process significantly increases the peak capacity of the system, allowing for the separation of co-eluting peaks from the first dimension. pherobase.com GCxGC is particularly advantageous for the analysis of petroleum products and environmental samples, where thousands of hydrocarbon isomers can be present. chromatographyonline.comnih.gov

Mass Spectrometry (MS) for Definitive Structural Elucidation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with gas chromatography, it provides a powerful tool for the definitive identification of separated compounds.

In electron ionization mass spectrometry (EI-MS), analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. youtube.comdocbrown.info The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (if stable enough to be detected) and a series of fragment ions. For alkanes, the molecular ion peak is often weak or absent due to the high degree of fragmentation. libretexts.orgnih.gov

The fragmentation of alkanes primarily occurs through the cleavage of C-C bonds, which are weaker than C-H bonds. docbrown.info The fragmentation pattern of this compound would be expected to show characteristic losses of alkyl radicals. The branching at the C3 and C7 positions will influence the fragmentation, leading to the formation of stable secondary carbocations. Key fragmentation pathways would involve cleavage adjacent to the methyl groups, leading to the loss of propyl, butyl, and larger alkyl radicals. The resulting fragment ions would appear at specific m/z values, creating a unique pattern that can be used for structural elucidation. For instance, the mass spectra of branched alkanes often show prominent peaks corresponding to CnH2n+1 fragments. libretexts.org

Table 2: Predicted Major Fragment Ions in the EI-MS of this compound

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 141 | [C10H21]+ | C3H7• (propyl radical) |

| 127 | [C9H19]+ | C4H9• (butyl radical) |

| 99 | [C7H15]+ | C6H13• (hexyl radical) |

| 85 | [C6H13]+ | C7H15• (heptyl radical) |

| 71 | [C5H11]+ | C8H17• (octyl radical) |

| 57 | [C4H9]+ | C9H19• (nonyl radical) |

| 43 | [C3H7]+ | C10H21• (decyl radical) |

Note: This table represents a prediction of plausible fragmentation patterns based on general principles of alkane mass spectrometry.

One of the most significant advantages of EI-MS is the ability to compare experimentally obtained mass spectra with extensive, curated databases. nist.gov The National Institute of Standards and Technology (NIST) maintains a comprehensive mass spectral library that contains data for a vast number of compounds, including this compound. nist.gov By performing a library search, the mass spectrum of an unknown peak in a chromatogram can be matched against the library entries. A high match score provides a high degree of confidence in the identification of the compound. The NIST Chemistry WebBook confirms the availability of the electron ionization mass spectrum for this compound, making library matching a primary tool for its confirmation. nist.gov

Ion Mobility Spectrometry (IMS) is a rapid separation technique that separates ions in the gas phase based on their size, shape, and charge. chromatographyonline.com When coupled with GC, it adds another dimension of separation, further enhancing the resolution of complex mixtures. In a GC-IMS system, the compounds eluting from the GC column are ionized and then passed through a drift tube under a weak electric field. chromatographyonline.com Ions with different mobilities will travel through the drift tube at different speeds, allowing for their separation.

While GC-IMS has shown promise for the analysis of various organic compounds, its application to alkanes has some limitations. nih.gov Specifically, IMS has demonstrated poor sensitivity for short-chain alkanes (C1-C4). nih.gov However, for larger alkanes like this compound, GC-IMS could potentially offer an additional layer of characterization by providing information on the ion's collision cross-section, which is related to its three-dimensional structure. This could be particularly useful in differentiating between closely related isomers that may not be fully resolved by GC alone. nih.gov The development of chemometric techniques is crucial for processing the large datasets generated by multidimensional techniques like GC-IMS. merckmillipore.com

Biological and Ecological Research Implications

Role as a Biosynthetic Intermediate in Complex Natural Product Pathways

Branched-chain hydrocarbons are prevalent in nature, serving diverse functions from structural components to signaling molecules. researchgate.netlibretexts.orgnih.gov Their biosynthesis is a complex process, often involving the modification of fatty acid precursors. nih.govresearchgate.net

Fumonisins are a family of mycotoxins primarily produced by Fusarium species, such as Fusarium verticillioides, which commonly contaminate maize and other crops. nih.gov These toxins are known to cause various diseases in livestock and are considered probable human carcinogens. nih.gov The biosynthesis of fumonisins follows a polyketide pathway, where a linear carbon backbone is assembled and subsequently modified. fertitienda.com While the general biosynthetic pathway of fumonisins is well-studied, and the genes involved have been identified, there is no direct evidence from the available research to suggest that 3,7-dimethylundecane serves as a specific precursor in this process. bris.ac.uknih.gov The production of fumonisins is influenced by various environmental factors, including temperature, water activity, and pH. nih.gov

While a direct role in fumonisin production is not established, the structure of this compound suggests its origin from branched-chain lipid biosynthesis pathways. In insects, the biosynthesis of cuticular hydrocarbons (CHCs), which are often branched, is a well-documented process. researchgate.netnih.govresearchgate.net This process typically involves the following steps:

Formation of fatty acid precursors, which can be straight-chain or methyl-branched. researchgate.net

Elongation of these fatty acids to form very-long-chain acyl-CoAs. researchgate.net

Reduction of the acyl-CoAs to aldehydes. researchgate.netnih.gov

Oxidative decarbonylation of the aldehydes to produce hydrocarbons. nih.gov

The biosynthesis of branched-chain fatty acids has also been studied in other contexts, such as in the development of treatments for fatty acid oxidation disorders. nih.gov The study of compounds like 2,6-dimethylheptanoic acid and 4,8-dimethylnonanoic acid in these pathways provides a model for how dimethylated lipids are metabolized. nih.gov It is plausible that the biosynthesis of this compound follows a similar pathway, originating from the modification of fatty acid precursors.

Ecological Significance and Inter-species Chemical Communication

Chemical communication is a vital aspect of the interaction between organisms. Semiochemicals are informational molecules that mediate these interactions, and they are broadly classified as pheromones (intraspecific communication) and allelochemicals (interspecific communication). nih.govplantprotection.plresearchgate.net

Branched alkanes, particularly dimethylalkanes, have been identified as key components of sex pheromones in various insect species. This suggests that this compound could potentially function as a semiochemical. Parallels can be drawn from its isomers and other related compounds:

| Compound | Species | Function |

| 5,9-Dimethylheptadecane | Leucoptera scitella (Apple leaf miner) | Sex pheromone researchgate.netpherobase.com |

| 5,9-Dimethyloctadecane | Leucoptera malifoliella (Pear leaf blister moth) | Minor component of sex pheromone researchgate.net |

| 3,7-Dimethylpentadecane | Leucoptera sinuella | Pheromone component |

| syn-4,6-Dimethylundecanal | Hodotermopsis sjoestedti (Termite) | Male sex pheromone nih.gov |

| 3,7-Dimethylhentriacontane | Myrmica schencki (Ant) | Pheromone pherobase.com |

Given that several dimethylalkanes with similar structural motifs act as pheromones in the Leucoptera genus, it is conceivable that this compound could play a role in the chemical communication of related insect species. researchgate.netpherobase.compherobase.com These compounds are typically detected by contact or close-range olfaction, influencing behaviors such as mating and aggregation. researchgate.netnih.gov

The composition of cuticular hydrocarbons (CHCs) on an insect's outer layer is often species-specific and can be used as a "chemical fingerprint" for taxonomic identification. nih.govnih.gov These CHC profiles are complex mixtures of straight-chain, unsaturated, and methyl-branched alkanes. researchgate.netnih.gov The stability of these hydrocarbons allows for their use in identifying even fragments or aged specimens of insects. nih.gov

The presence and relative abundance of specific branched alkanes, including various dimethylundecane isomers, can be a key differentiator between closely related species. nih.govunl.edu For example, studies on termites and sarcophagid flies have demonstrated the utility of CHC profiles in distinguishing between species that are morphologically similar. nih.govunl.edu Therefore, the detection and quantification of this compound within an organism's CHC profile could contribute valuable data for its chemotaxonomic classification. The composition of these profiles can be influenced by environmental factors such as precipitation. royalsocietypublishing.org

Biomarker Research in Diagnostic Science

The analysis of volatile organic compounds (VOCs) in exhaled breath, sweat, and other bodily fluids is an emerging field in non-invasive medical diagnosis. worldscientific.combris.ac.uknih.gov The profile of VOCs can change in response to pathological processes, offering potential biomarkers for various diseases, including cancer, infectious diseases, and metabolic disorders. nih.govnih.govnih.gov

Branched-chain alkanes are among the VOCs that have been investigated as potential disease biomarkers. nih.govnih.gov For instance, an increase in the branched-chain alkane dodecane (B42187) has been observed in the breath of patients with advanced lung cancer. nih.gov A model utilizing a combination of alkanes and mono-methylated alkanes, known as the breath methylated alkane contour (BMAC), has been developed as a marker for oxidative stress. nih.gov

While there is no specific research identifying this compound as a diagnostic biomarker, its nature as a volatile branched-chain alkane places it within a class of compounds with recognized potential in this area. worldscientific.comersnet.org Future metabolomic studies could explore the presence and concentration of this compound in clinical samples to determine any correlation with specific disease states.

Elucidation of this compound as a Breath Volatile Biomarker for Specific Pathological Conditions

Research has identified this compound as a potential biomarker in the exhaled breath of individuals with certain pathological conditions, primarily in the realms of respiratory diseases. While the body of evidence is still developing, several studies have pointed towards its association with specific disease states, including lung cancer and asthma.

In the context of lung cancer , this compound has been listed among a panel of VOCs detected in the breath of patients. nih.govresearchgate.net The presence of this and other alkanes is often linked to oxidative stress, a process where the body's ability to detoxify harmful reactive oxygen species is overwhelmed. nih.gov This imbalance can lead to lipid peroxidation of cell membranes, releasing volatile hydrocarbons that are then expelled through the breath. nih.gov While the direct causal link and the precise concentration changes of this compound in lung cancer patients compared to healthy individuals require more extensive quantitative studies, its identification marks it as a compound of interest in the development of a non-invasive screening tool for this deadly disease.

A study by Dragonieri et al. (2007) identified this compound as one of the predominant VOCs in the exhaled breath of asthma patients when compared to healthy controls. nih.govresearchgate.netmdpi.com This finding suggests that the inflammatory processes characteristic of asthma may alter the metabolic pathways, leading to the production and exhalation of this specific compound. The ability to distinguish between asthmatic and healthy individuals based on a "smellprint" that includes this compound highlights its potential role in diagnosing and possibly monitoring the disease. nih.govresearchgate.netmdpi.com

Furthermore, a closely related compound, 3,7-dimethyldecane (B90829) , has shown significant promise as a biomarker for predicting pulmonary exacerbations in patients with cystic fibrosis . nih.govresearchgate.net A systematic review highlighted a study where a model based solely on the presence of 3,7-dimethyldecane in breath demonstrated a high diagnostic accuracy, with an Area Under the Receiver Operating Characteristic Curve (AUROCC) of 0.91. nih.govresearchgate.net This indicates a strong potential for this compound to serve as a non-invasive warning sign of worsening respiratory status in individuals with this chronic condition. nih.govresearchgate.net

The following table summarizes the key research findings regarding the association of this compound and related compounds with specific pathological conditions.

| Pathological Condition | Compound | Key Research Finding | Cited Research |

| Lung Cancer | This compound | Identified as a volatile organic compound in the breath of lung cancer patients. | nih.govresearchgate.net |

| Asthma | This compound | Identified as a predominant volatile organic compound in the exhaled breath of asthma patients compared to healthy controls. | nih.govresearchgate.netmdpi.comnih.gov |

| Cystic Fibrosis | 3,7-Dimethyldecane | A model based on this compound showed a high diagnostic accuracy (AUROCC of 0.91) for detecting pulmonary exacerbations. | nih.govresearchgate.net |

Note: AUROCC (Area Under the Receiver Operating Characteristic Curve) is a measure of diagnostic accuracy, with a value of 1.0 representing a perfect test.

Advanced Material Science and Industrial Research Applications

Utilization as a Reference Standard in Petrochemical and Fuel Research

In the petrochemical and fuel industries, the precise characterization of hydrocarbon mixtures is critical for quality control, process optimization, and regulatory compliance. Analytical techniques, particularly gas chromatography (GC), are fundamental to determining the composition of complex products like gasoline, diesel, and jet fuel. mdpi.comnih.gov The effectiveness of these methods relies on the use of certified reference materials (CRMs) and analytical standards for instrument calibration and compound identification. cornell.edunih.gov

Branched alkanes are significant components of many fuels, influencing properties such as octane (B31449) number and cetane number. mdpi.comthoughtco.com Aviation fuels, for instance, are comprised of a substantial percentage of straight-chain and branched alkanes. cdc.gov The accurate quantification of these isomers is therefore essential. 3,7-Dimethylundecane, as a specific C13 isomer, serves as a valuable reference compound in these analyses. Its elution behavior and retention time in a gas chromatograph are unique and predictable under specific conditions.

The retention index (RI) system is a widely used method in gas chromatography for comparing and identifying compounds. gcms.cz By analyzing a known compound like this compound, analysts can determine its Kovats retention index, a value that helps in the tentative identification of unknown components in a fuel sample by comparing their retention indices to a database. sigmaaldrich.com The National Institute of Standards and Technology (NIST) provides gas chromatography data for this compound, underscoring its role as a characterization standard. nist.gov While a wide array of n-alkanes (from C8 to C32) are commonly used in retention index standard mixtures, specific branched alkanes like this compound are crucial for the detailed analysis of isomer-rich streams, such as those found in jet fuel surrogates or alkylates. sigmaaldrich.comresearchgate.netresearchgate.net

Incorporation into Specialized Chemical Formulations for Material Science Studies

The development of advanced materials with tailored properties is a significant focus of modern material science. Functional polymers, for example, are designed with specific chemical groups and structures to achieve desired performance characteristics. mdpi.com The incorporation of non-polar hydrocarbon moieties, such as branched alkanes, into a polymer structure can influence its physical properties, including thermal stability, viscosity, and chain packing.

While direct research citing the incorporation of this compound into specific material formulations is not prevalent, the principles of polymer science suggest its potential utility. The synthesis of functional polymers can be achieved by polymerizing functionalized monomers or by chemically modifying existing polymers. mdpi.com In this context, a molecule with the specific branching pattern of this compound could theoretically be functionalized and then incorporated into a larger polymer chain.

The introduction of branched alkyl groups can disrupt the regular packing of polymer chains, leading to materials with lower crystallinity and increased flexibility. The synthesis of branched polysiloxanes, for example, involves creating complex topologies to control material properties. researchgate.net Similarly, in the synthesis of 'polyolefins', controlling the degree and nature of branching is a key strategy for tuning material characteristics. rsc.org The precise structure of this compound, with its two methyl branches, could offer a way to introduce controlled defects into a polymer backbone, thereby modifying its macroscopic properties for specialized applications.

Exploration in Catalytic Process Development for Hydrocarbon Transformation

Catalytic processes are the cornerstone of the modern petroleum refining and petrochemical industries, enabling the conversion of crude oil fractions into high-value products. thoughtco.comchemguide.co.uk Two of the most important processes for upgrading alkanes are catalytic cracking and isomerization. mines.edu These processes are critical for increasing the yield of gasoline and improving its octane rating. youtube.com

Catalytic Cracking is a process that breaks down large hydrocarbon molecules into smaller, more useful ones, such as those in the gasoline boiling range. chemguide.co.uklibretexts.org This is typically achieved at high temperatures using a zeolite catalyst. youtube.comlibretexts.org Zeolites are aluminosilicates with a porous structure and acidic sites that facilitate the reaction. libretexts.org The mechanism involves the formation of carbocation intermediates, which then undergo rearrangement and C-C bond scission. researchgate.net A C13 alkane like this compound could be a feedstock for a cracking unit, where it would be broken down into a mixture of smaller alkanes and alkenes, which are valuable as fuel components or as building blocks for chemical synthesis.

Isomerization is a process that rearranges the structure of straight-chain alkanes to form branched isomers. mines.edu Branched alkanes generally have higher octane numbers than their linear counterparts, making them more desirable components for gasoline. thoughtco.com The process is typically carried out at lower temperatures than cracking, also using a solid acid catalyst, often platinum-supported. ajchem-a.com In this context, this compound represents a desirable product. The isomerization of other C13 paraffins, such as n-tridecane, could be directed to produce a mixture of branched isomers, including this compound, thereby upgrading a low-value feedstock into a high-octane blendstock.

Typical Conditions for Hydrocarbon Catalytic Processes

| Process | Temperature Range (°C) | Pressure | Catalyst | Primary Outcome | Source |

| Catalytic Cracking | ~500 | Moderately Low | Zeolite (Aluminosilicate) | Smaller alkanes and alkenes | chemguide.co.uklibretexts.orglibretexts.org |

| Thermal Cracking | 450 - 750 | High (up to 70 atm) | None | High proportion of alkenes | libretexts.orglibretexts.org |

| Isomerization | 100 - 135 | 31 - 37 bar | Platinum on Chlorinated Alumina | Branched isomers from linear alkanes | mines.eduajchem-a.com |

The exploration of these catalytic transformations on specific isomers like this compound is crucial for developing more efficient catalysts and processes, optimizing reaction conditions, and building detailed kinetic models of refinery operations.

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Data for Holistic Understanding

A holistic comprehension of the biological significance of 3,7-Dimethylundecane can be achieved through the integration of various "omics" data sets. This approach, which combines genomics, proteomics, transcriptomics, and metabolomics, offers a powerful lens through which to view the intricate interactions of this compound within a biological system. acs.org By analyzing these different layers of biological information in a coordinated manner, researchers can move from a reductionist to a systems-level understanding. acs.org

For instance, if this compound is identified as a metabolite in a particular organism, multi-omics can help elucidate its complete pathway. acs.org Genomics might identify the genes encoding the enzymes responsible for its synthesis, while transcriptomics could reveal the expression levels of these genes under different conditions. Proteomics would then confirm the presence and abundance of the catalytic enzymes, and metabolomics would quantify the levels of this compound itself, along with its precursors and downstream products. This integrated approach is crucial for understanding the flow of biological information from genotype to phenotype. acs.org

Publicly available databases that house multi-omics data can serve as a valuable resource for such investigations. acs.org The application of these integrative strategies has the potential to uncover novel roles for this compound in cellular processes and disease. mdpi.com

Development of Novel Analytical Platforms for Ultrasensitive Detection

The detection and quantification of this compound, particularly at trace levels, is critical for its study in various matrices, from environmental samples to biological fluids. Future research will likely focus on the development of novel analytical platforms that offer enhanced sensitivity and selectivity.

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile organic compounds (VOCs) like this compound. frontiersin.orgresearchgate.net However, advancements are continually being made to improve its performance. Comprehensive two-dimensional gas chromatography (GCxGC) provides significantly higher resolution than conventional GC, which is particularly useful for separating isomeric compounds in complex mixtures. acs.org This technique could be instrumental in distinguishing this compound from other closely related branched alkanes. acs.org

Beyond traditional chromatographic methods, new sensor technologies are emerging for the rapid detection of hydrocarbons. These include fluorescence imaging techniques that can provide real-time monitoring of hydrocarbon concentrations in soil and other media. nih.gov Another promising area is the development of nano-composite coatings that are highly sensitive to liquid hydrocarbons, offering a low-cost and reliable method for leak detection. youtube.com Furthermore, electronic nose (E-nose) technology, which utilizes gas sensor arrays, presents a rapid and non-invasive option for detecting volatile compounds. mdpi.com

| Analytical Technique | Principle | Potential Application for this compound |

| GCxGC-MS | Two-dimensional gas chromatography coupled with mass spectrometry | High-resolution separation of isomers in complex environmental or biological samples. acs.org |

| Fluorescence Imaging | UV-induced fluorescence of hydrocarbons | Rapid, in-situ, and non-destructive detection in environmental matrices like soil. nih.gov |

| Nano-composite Sensors | Change in material properties upon contact with hydrocarbons | Continuous monitoring and leak detection in industrial applications. youtube.com |

| Electronic Nose (E-nose) | Gas sensor array pattern recognition | Rapid, portable, and non-invasive screening of air or headspace for the presence of the compound. mdpi.com |

Application of Machine Learning and Artificial Intelligence in Predictive Chemistry

Machine learning (ML) and artificial intelligence (AI) are set to revolutionize the field of chemistry by enabling the prediction of molecular properties and the design of novel synthetic pathways. musechem.comresearchgate.net For this compound, these computational tools can be applied in several ways.

Generative AI models, for example, can learn from existing chemical data to propose new molecules with desired properties. researchgate.net While often applied to drug discovery, this technology could be adapted to design novel branched alkanes with specific physical or chemical characteristics. Furthermore, ML algorithms can be trained to predict various properties of this compound, such as its boiling point, viscosity, or its interaction with different materials, without the need for extensive experimental work. uni.lu

In the realm of synthesis, AI can assist in devising more efficient and sustainable routes to produce this compound. By analyzing vast databases of chemical reactions, AI can identify potential catalysts and reaction conditions that maximize yield and minimize waste. chiralpedia.com This predictive power can significantly accelerate the research and development cycle for new applications of this compound. researchgate.net

Sustainable and Green Chemistry Approaches to this compound Synthesis

The principles of green chemistry are increasingly guiding the synthesis of all chemical compounds, including alkanes. nih.gov Future research on this compound will undoubtedly focus on developing more environmentally friendly and sustainable production methods. The core tenets of green chemistry include waste prevention, the use of renewable feedstocks, and the design of less hazardous chemical syntheses. nih.govdrawellanalytical.com

One promising avenue is the use of catalysis to improve the efficiency and selectivity of synthetic reactions, thereby reducing by-products and waste. iik.ac.id The development of catalysts based on abundant and non-toxic metals, such as iron, is a key area of research that could be applied to alkane synthesis. nih.gov

Moreover, there is a strong push towards using renewable raw materials instead of depleting fossil fuels. nih.gov Research into biosynthetic pathways or the conversion of biomass-derived feedstocks could lead to a more sustainable supply of this compound. The goal is to design chemical processes that are not only economically viable but also have a minimal environmental footprint. nih.govdrawellanalytical.com

| Green Chemistry Principle | Application to this compound Synthesis |

| Waste Prevention | Designing synthetic routes with high atom economy to minimize by-products. nih.gov |

| Use of Catalysis | Employing selective catalysts to improve reaction efficiency and reduce energy consumption. iik.ac.id |

| Renewable Feedstocks | Exploring biosynthetic pathways or utilizing biomass-derived starting materials. nih.gov |

| Less Hazardous Synthesis | Using non-toxic reagents and solvents to reduce the environmental impact of production. nih.govdrawellanalytical.com |

Exploration of Stereoisomeric Effects on Biological and Material Properties

The this compound molecule possesses two chiral centers at carbons 3 and 7, meaning it can exist as four different stereoisomers. uni.lunist.gov The spatial arrangement of the atoms in these isomers can have a profound impact on their biological activity and material properties. nih.govthe-innovation.org

In biological systems, chirality is a fundamental property. the-innovation.orgpressbooks.pub Enzymes and receptors are themselves chiral, and they often interact differently with the various enantiomers of a chiral molecule. nih.govkhanacademy.org This can lead to one stereoisomer having a desired biological effect while another is inactive or even detrimental. Future research should focus on the stereoselective synthesis of each of the this compound isomers and the subsequent evaluation of their individual biological activities. This could uncover novel applications in areas such as pheromone research or as chiral probes for biological systems. researchgate.net

In the field of materials science, the use of chiral molecules is a growing area of interest. musechem.comchiralpedia.com Chiral materials can exhibit unique optical and electronic properties. yale.edu For example, they can be used to create materials that interact with polarized light in specific ways, which has applications in advanced displays and optical sensors. chiralpedia.com The different stereoisomers of this compound could be investigated as building blocks for the creation of novel chiral polymers or liquid crystals with tailored properties. chiralpedia.com The study of how the chirality of this molecule influences the properties of larger material assemblies is a promising direction for future research. nih.gov

Q & A

Q. What are the key physicochemical properties of 3,7-Dimethylundecane, and how do they influence experimental design?

- Answer : The compound (CAS 17301-29-0) has a molecular formula C₁₃H₂₈ , molecular weight 184.36 g/mol , and structural isomerism that affects its boiling/melting points and density . For example, its retention index (RI) in gas chromatography (GC) is critical for identification in mixtures . Researchers must account for its volatility (low vapor pressure) when designing thermal stability or distillation experiments .

Q. What validated analytical methods are recommended for identifying this compound in complex biological or environmental matrices?

- Answer : GC-MS coupled with retention index (RI) matching is the gold standard. For instance, in fungal secretome studies, this compound was detected at RI 1222 using a nonpolar column (e.g., DB-5MS) and confirmed via mass spectral libraries . Quantification requires internal standards (e.g., deuterated alkanes) to address matrix effects .

Q. How can structural isomerism (e.g., 3,7- vs. 4,7-Dimethylundecane) lead to misidentification, and what steps mitigate this?

- Answer : Isomers like 4,7-Dimethylundecane (CAS 17301-32-5) have distinct RIs (1280–1354 ) and fragmentation patterns in MS . Researchers should use orthogonal methods (e.g., NMR or high-resolution MS) and reference databases (NIST WebBook) to resolve ambiguities .

Advanced Research Questions

Q. How can contradictions in bioactivity data for this compound across studies be systematically addressed?

- Answer : Discrepancies may arise from isomer impurities or context-dependent bioactivity. For example, in Candida glabrata, this compound is a trace metabolite (0.3% abundance) with unclear biological significance , whereas structural analogs like 2,6-Dimethylundecane exhibit pheromone-like activity in rhinos . Researchers should:

- Validate compound purity via preparative GC .

- Conduct dose-response assays to distinguish bioactive thresholds .

Q. What experimental strategies are effective for elucidating the ecological roles of this compound in microbial or animal systems?

- Answer : Combine in situ sampling (e.g., insect cuticles or fungal secretomes) with behavioral assays. For example:

- Use SPME-GC-MS to capture volatile emissions .

- Test olfactory responses in model organisms (e.g., Tribolium castaneum) via Y-tube olfactometers .

- Compare findings to structurally related alkanes (e.g., 2,3-Dimethylundecane in rhino dung signaling) .

Q. How can synthetic challenges (e.g., isomer purity) in producing this compound be overcome for mechanistic studies?

- Answer : Isomerically pure synthesis requires:

- Chiral catalysts or regioselective alkylation to control branching .

- Post-synthesis purification via fractional distillation or preparative GC .

- Validation using ²H-NMR or isotopic labeling to track positional stability .

Q. What statistical frameworks are optimal for interpreting variability in physicochemical or bioactivity datasets?

- Answer : Use multivariate analysis (e.g., PCA or PLS-DA) to correlate structural descriptors (e.g., branching index) with properties like boiling point or pesticidal activity . For bioactivity studies, Bayesian models can account for low-abundance signals (e.g., 0.3% in GC-MS) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.